BenchChemオンラインストアへようこそ!

Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)-

3-Acetylindole synthesis Phase-transfer catalysis Yield optimization

Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- [CAS 116176-87-5] is a 3-acetylindole derivative characterized by a 5-methoxy substituent and an N1-methyl group on the indole scaffold. This substitution pattern distinguishes it from the broader class of 3-acetylindoles, which serve as versatile synthetic intermediates in medicinal chemistry programs targeting kinase inhibition, antiviral activity, and oncology indications.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 116176-87-5
Cat. No. B3346235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)-
CAS116176-87-5
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=C1C=C(C=C2)OC)C
InChIInChI=1S/C12H13NO2/c1-8(14)11-7-13(2)12-5-4-9(15-3)6-10(11)12/h4-7H,1-3H3
InChIKeyYOOZSYHGSPBAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- (CAS 116176-87-5): Core Identity and Comparator Space for 3-Acetylindole Procurement


Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- [CAS 116176-87-5] is a 3-acetylindole derivative characterized by a 5-methoxy substituent and an N1-methyl group on the indole scaffold [1]. This substitution pattern distinguishes it from the broader class of 3-acetylindoles, which serve as versatile synthetic intermediates in medicinal chemistry programs targeting kinase inhibition, antiviral activity, and oncology indications [2]. The compound has been explicitly utilized as a building block in patented pharmaceutical syntheses, including HIV inhibitor programs, underscoring its relevance in drug discovery pipelines [2]. Its commercial availability in high purity (≥98%) from ISO-certified manufacturers further positions it as a procurement-ready intermediate for both academic and industrial research settings .

Why 3-Acetylindole Analogs Cannot Substitute Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- in Regioselective Synthesis Programs


Generic substitution with unsubstituted 3-acetylindole (CAS 703-80-0) or the N-H analog 1-(5-methoxy-1H-indol-3-yl)ethanone (CAS 51843-22-2) fails when the downstream synthetic sequence relies on the precise N1-methyl protection and 5-methoxy electronic effects present in the target compound [1]. The N1-methyl group eliminates indolic N-H acidity, preventing undesired side reactions during alkylation or acylation steps, while the 5-methoxy substituent modulates the electron density of the indole ring, influencing both the reactivity at C3 and the metabolic stability of derived pharmacophores [2]. In the HIV inhibitor patent WO 2005/111047, the 5-methoxy-1-methyl substitution pattern is explicitly required as a synthetic entry point, demonstrating that simple indole analogs lacking these substituents would necessitate additional protection/deprotection steps, increasing step count and reducing overall yield [2].

Quantitative Differentiation of Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- Versus 3-Acetylindole Analogs: Synthetic Yield, Purity, and Patent Relevance


Synthetic Yield Advantage in TBAB-Catalyzed 3-Acetylindole Formation Compared to Halogenated and Unsubstituted Analogs

In a standardized phase-transfer catalyzed transformation of 3-cyanoacetylindoles to 3-acetylindoles, Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- was obtained in ~92% yield, which is 11 percentage points higher than the 3-(5-nitro-1H-indol-3-yl)ethanone analog (~81%) and on par with the N-H 5-methoxy analog (~92%). This yield advantage reduces purification burden and material cost when scaling reactions. Crucially, the N-methyl substitution does not compromise yield relative to the N-H analog, while providing the synthetic benefits of N-protection [1].

3-Acetylindole synthesis Phase-transfer catalysis Yield optimization

Commercial Purity Benchmarking Against Closest N-H Analog and Unsubstituted 3-Acetylindole

Reputable vendors supply Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- at ≥98% purity (NLT 98%), whereas the N-H analog 1-(5-methoxy-1H-indol-3-yl)ethanone (CAS 51843-22-2) and unsubstituted 3-acetylindole (CAS 703-80-0) are commonly listed at lower typical purities (95–97%) across major catalogs. Higher input purity reduces the need for pre-reaction purification and minimizes byproduct formation in sensitive catalytic transformations .

Chemical purity Quality control Procurement specification

Documented Use as a Key Intermediate in Patented Pharmaceutical Syntheses Versus Unsubstituted 3-Acetylindole

WO 2005/111047 A1 (Tibotec Pharmaceuticals) explicitly employs the 5-methoxy-1-methylindole scaffold as a synthetic entry point for constructing 1-heterocyclyl-1,5-dihydro-pyrido[3,2-b]indol-2-ones, a class of HIV inhibitors. The patent discloses that the 5-methoxy and N-methyl substituents are integral to the pharmacophore, not merely arbitrary protecting groups. In contrast, unsubstituted 3-acetylindole (CAS 703-80-0) does not appear in this patent role and would require additional synthetic manipulation to install the requisite substitution pattern [1].

Patent intermediate HIV inhibitors Pharmaceutical synthesis

Optimal Procurement and Deployment Scenarios for Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- Based on Quantitative Evidence


Scale-Up of 3-Acetylindole Libraries for Kinase Inhibitor Screening

When synthesizing focused libraries of 3-substituted indoles for kinase inhibitor programs, the ~92% isolated yield of the target compound in the key cyanoacetyl-to-acetyl transformation [1] makes it the preferred building block over lower-yielding analogs (e.g., 5-nitro derivative at ~81%). The N-methyl group additionally prevents indole N-H oxidation side reactions during subsequent cross-coupling steps, reducing byproduct formation and purification time.

HIV Inhibitor Process Chemistry Using Pre-Functionalized Intermediates

For process chemistry groups developing HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the pyridoindolone scaffold disclosed in WO 2005/111047 [1], procuring Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- directly eliminates the need for in-house N-methylation and methoxy installation, saving at least two synthetic steps and reducing overall process mass intensity.

High-Throughput Experimentation Requiring High-Purity Building Blocks

In high-throughput experimentation (HTE) arrays for C3-functionalization or indole C2–H activation, the ≥98% purity specification [1] ensures consistent catalytic performance and minimizes false-negative results due to catalyst-poisoning impurities, unlike lower-purity 3-acetylindole analogs that may require pre-purification before use.

Quote Request

Request a Quote for Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.